molecular formula C14H21N B13596418 3-(2-Methyl-1-phenylpropyl)pyrrolidine

3-(2-Methyl-1-phenylpropyl)pyrrolidine

Cat. No.: B13596418
M. Wt: 203.32 g/mol
InChI Key: RMDRHMMFRKDLBF-UHFFFAOYSA-N
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Description

3-(2-Methyl-1-phenylpropyl)pyrrolidine is an organic compound with the molecular formula C14H21N It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methyl-1-phenylpropyl)pyrrolidine typically involves the reaction of 2-methyl-1-phenylpropan-1-amine with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amine, followed by nucleophilic substitution with pyrrolidine .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1-phenylpropyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines or alcohols .

Scientific Research Applications

3-(2-Methyl-1-phenylpropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1-phenylpropyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity due to its unique structural features. The compound may modulate biological pathways by inhibiting or activating specific proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1-phenylpropyl)pyrrolidine is unique due to the presence of both the methyl and phenylpropyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its binding affinity and selectivity for specific targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-(2-methyl-1-phenylpropyl)pyrrolidine

InChI

InChI=1S/C14H21N/c1-11(2)14(13-8-9-15-10-13)12-6-4-3-5-7-12/h3-7,11,13-15H,8-10H2,1-2H3

InChI Key

RMDRHMMFRKDLBF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1CCNC1)C2=CC=CC=C2

Origin of Product

United States

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